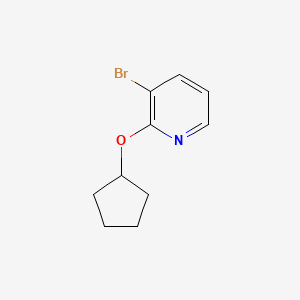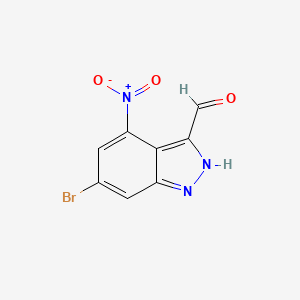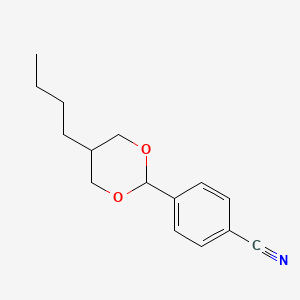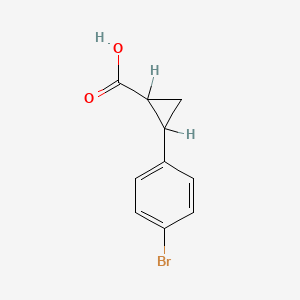![molecular formula C10H17N3O2S B3021752 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide CAS No. 77837-46-8](/img/structure/B3021752.png)
4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide
Vue d'ensemble
Description
4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide, also known by its IUPAC name as 4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide , is a chemical compound with the molecular formula C₁₀H₁₇N₃O₂S . It has a molecular weight of 243.33 g/mol . This compound is used in various research applications.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Tautomeric Behavior in Bioorganics and Medicinal Chemistry
Sulfonamide derivatives, including 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide, have been widely incorporated in bioorganics and medicinal chemistry studies. The molecular conformation or tautomeric forms of these molecules are directly related to their pharmaceutical and biological activities. Studies have utilized spectroscopic methods like infrared and nuclear magnetic resonance to identify different tautomeric forms of sulfonamide derivatives, which play a crucial role in their functionality in biological systems (Erturk, Gumus, Dikmen, & Alver, 2016).
Anticancer and Antioxidant Potential
Research into benzene sulfonamide derivatives has explored their potential use as anticancer agents. New sulfonamide drugs have been synthesized and characterized, showing potent anticancer effects against specific cell lines, such as MCF-7 breast carcinoma cells. These studies also involve molecular docking studies to analyze the binding energy and interactions of these compounds with cancer cells, indicating their potential utility in cancer treatment (Mohamed et al., 2022).
Synthesis of Reactive Dyes with Anti-bacterial and Insect-Repellent Properties
Sulfonamides have been used to design and synthesize azo reactive dyes with simultaneous insect-repellent and anti-bacterial properties. This innovative approach combines the anti-bacterial activities of sulfonamides with the insect-repellent property of other compounds, leading to the development of dyes with multifunctional applications (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Applications in Crystallography and Molecular Interactions
Sulfonamides, including 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide, are also a subject of study in crystallography and molecular interactions. Research has been conducted on the crystal structures of various sulfonamides, analyzing their sublimation, solubility, solvation, and distribution. These studies help understand the molecular interactions in crystals and solutions, which is vital for designing drugs and other chemical compounds (Perlovich et al., 2008).
Schiff Base Synthesis and Characterization
4-Amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide has been used in the synthesis of Schiff bases, a class of organic compounds with wide applications. These compounds have been characterized using various spectroscopic techniques, and their molecular structures have been established through crystallographic methods. This research contributes to the understanding of the chemical and physical properties of Schiff bases derived from sulfonamides (Subashini et al., 2009).
Safety And Hazards
- Hazard Statements : The compound poses certain hazards, including H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Propriétés
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERALKCUSVEQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162632 | |
| Record name | Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide | |
CAS RN |
77837-46-8, 14417-12-0 | |
| Record name | 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77837-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

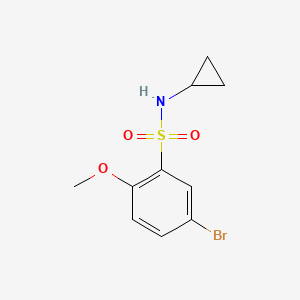
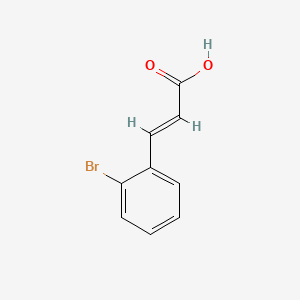
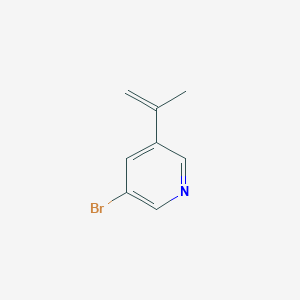

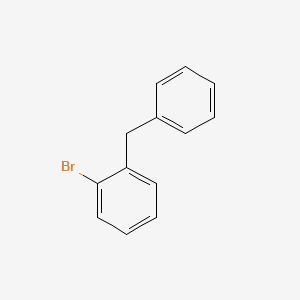

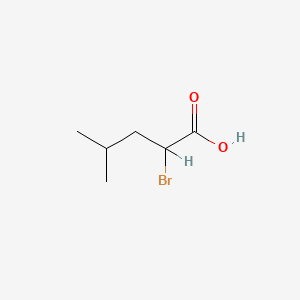
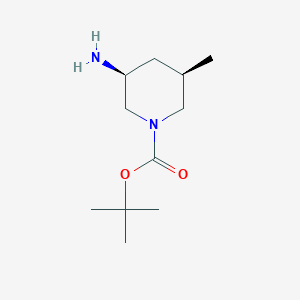
![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3021683.png)
